
Butanoic acid, 2-(phenylseleno)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2-(phenylseleno)-, ethyl ester is an organic compound with the molecular formula C12H16O2Se. It is a colorless liquid at room temperature and has a distinct odor. This compound is soluble in organic solvents such as alcohols, ethers, and ketones .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-(phenylseleno)-, ethyl ester typically involves the esterification of butanoic acid with ethanol in the presence of a catalyst. One common method is to use sulfuric acid or magnesium chloride as a catalyst to facilitate the reaction . The reaction is carried out by heating the mixture, which leads to the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through high-temperature gas-phase reactions. This method involves the reaction of butanoic acid and ethanol in the presence of a catalyst such as copper oxide (CuO) and uranium oxide (UO3) .
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 2-(phenylseleno)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated esters or other substituted products.
Applications De Recherche Scientifique
Butanoic acid, 2-(phenylseleno)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Butanoic acid, 2-(phenylseleno)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo nucleophilic acyl substitution reactions, where the ester group is attacked by nucleophiles, leading to the formation of various products. The pathways involved in these reactions include the formation of tetrahedral intermediates and the subsequent elimination of leaving groups .
Comparaison Avec Des Composés Similaires
Butanoic acid, 2-(phenylseleno)-, ethyl ester can be compared with other similar compounds such as:
Butanoic acid, ethyl ester: This compound lacks the phenylseleno group and has different chemical properties and applications.
Butanoic acid, 2-methyl-, ethyl ester: This compound has a methyl group instead of the phenylseleno group, leading to different reactivity and uses.
The uniqueness of this compound lies in the presence of the phenylseleno group, which imparts distinct chemical properties and reactivity compared to other esters.
Propriétés
Numéro CAS |
89113-94-0 |
|---|---|
Formule moléculaire |
C12H16O2Se |
Poids moléculaire |
271.22 g/mol |
Nom IUPAC |
ethyl 2-phenylselanylbutanoate |
InChI |
InChI=1S/C12H16O2Se/c1-3-11(12(13)14-4-2)15-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
Clé InChI |
WHWYFESJATUPQE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OCC)[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14173878.png)
![(2S)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14173884.png)
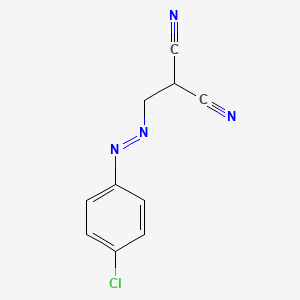
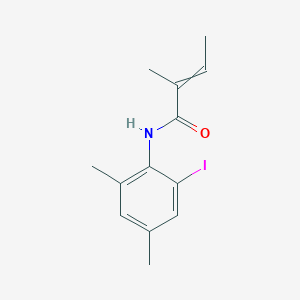
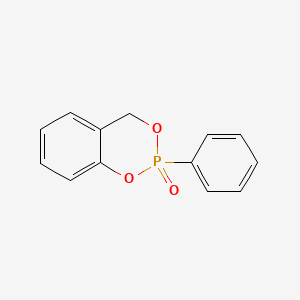
![Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester](/img/structure/B14173913.png)
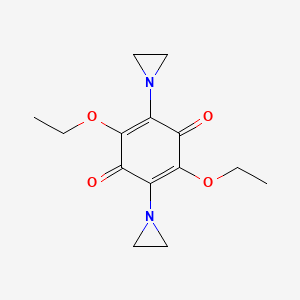
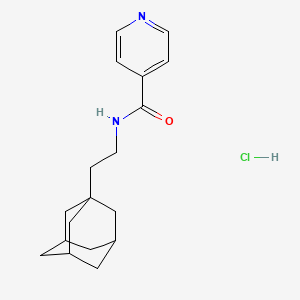


![1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)
![1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B14173949.png)
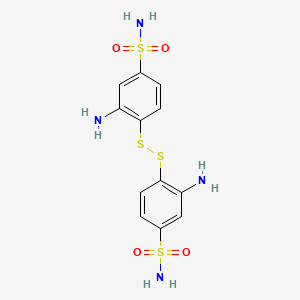
![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid](/img/structure/B14173978.png)
